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Rosinidin

Cat. No.: B1212618
CAS No.: 4092-64-2
M. Wt: 350.7 g/mol
InChI Key: RMNPUKCUBWPUTH-UHFFFAOYSA-N
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Description

Classification and Chemical Nature of Rosinidin as an Anthocyanidin

This compound is classified as an O-methylated anthocyanidin. nih.gov Anthocyanidins are the fundamental aglycone (sugar-free) skeletons of anthocyanins, which are water-soluble pigments responsible for many of the red, purple, and blue colors seen in flowers, fruits, and leaves. nih.govcymitquimica.com The core structure of anthocyanidins is the flavylium (B80283) cation (2-phenylchromenylium), a type of oxonium ion. cymitquimica.com

The chemical structure of this compound is what distinguishes it from other anthocyanidins. It is characterized by hydroxyl (-OH) groups at positions 3 and 5, a methoxy (B1213986) (-OCH3) group at position 7, and a 4-hydroxy-3-methoxyphenyl group attached at position 2 of the benzopyrylium structure. nih.govnih.gov This specific arrangement of functional groups influences its chemical reactivity, stability, and color expression in different pH environments. cymitquimica.com Like other anthocyanidins, this compound's color can change with pH, typically appearing red in acidic conditions and shifting towards purple and blue as the pH becomes more alkaline. cymitquimica.com

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-1-benzopyrylium-3,5-diol
CAS Number4092-64-2
Molecular FormulaC17H15O6+
Molar Mass315.30 g/mol

Historical Context and Evolution of this compound Research in Phytochemistry

The 20th century saw significant advancements in analytical chemistry that revolutionized the study of natural products. The advent of chromatographic techniques, such as paper chromatography and later high-performance liquid chromatography (HPLC), provided powerful tools for separating complex mixtures of plant extracts and isolating individual compounds like this compound. researchgate.net

Further characterization was made possible by the development of spectroscopic methods. Ultraviolet-visible (UV-Vis) spectroscopy helped in the initial identification and quantification of anthocyanins based on their light-absorbing properties. scispace.com Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have become indispensable for the definitive structural elucidation of complex molecules like this compound, allowing researchers to map out the precise arrangement of atoms within the molecule. researchgate.net These evolving analytical techniques have been crucial in moving from the simple observation of plant color to a deep molecular understanding of the pigments responsible.

General Academic Significance of this compound within Flavonoid Studies

This compound holds academic significance in several areas of flavonoid research, primarily due to its natural distribution, biological activities, and its role in chemotaxonomy.

Natural Occurrence and Chemotaxonomy: this compound is not as widespread as some other common anthocyanidins like cyanidin (B77932) or delphinidin. Its known natural sources are relatively limited, with its presence being well-documented in the flowers of Primula rosea and Catharanthus roseus (the Madagascar periwinkle). nih.govresearchgate.net This restricted distribution makes this compound a potentially valuable chemotaxonomic marker. Chemotaxonomy is the classification of plants based on their chemical constituents. The presence of a specific compound like this compound in a particular plant species or genus can provide insights into its evolutionary relationships with other plants. researchgate.netresearchgate.net

Biosynthesis: The biosynthesis of this compound follows the general flavonoid pathway, starting from the amino acid phenylalanine. mdpi.comwikipedia.org A series of enzymatic reactions leads to the formation of the core flavanone (B1672756) structure, naringenin (B18129). researchgate.netresearchgate.net This is then hydroxylated and further modified by enzymes such as dihydroflavonol 4-reductase (DFR) and anthocyanidin synthase (ANS) to produce the anthocyanidin skeleton. researchgate.netresearchgate.net The specific methylation of the hydroxyl groups to form the methoxy groups found in this compound is a key step that differentiates its biosynthetic pathway from that of other anthocyanidins.

Biological Activity and Research Interest: In recent years, academic research has focused on the biological properties of this compound. Studies have demonstrated its potent antioxidant and anti-inflammatory activities. nih.govmdpi.com The antioxidant capacity of anthocyanidins is often linked to the number and position of hydroxyl groups on their B-ring. nih.govresearchgate.net While direct comparative studies are limited, the structural features of this compound suggest it is an effective scavenger of free radicals. nih.gov Its anti-inflammatory effects have been investigated in various experimental models, showing a reduction in pro-inflammatory markers. nih.gov These properties have spurred interest in its potential applications in nutritional and pharmaceutical research. cymitquimica.com

Table 2: Notable Research Findings on this compound

Research AreaKey Findings
Natural Distribution Identified as a pigment in the flowers of Primula rosea and Catharanthus roseus. nih.govresearchgate.net
Antioxidant Activity Demonstrates the ability to scavenge free radicals, a property attributed to its chemical structure. nih.govresearchgate.net
Anti-inflammatory Effects Studies have shown that this compound can reduce the levels of pro-inflammatory cytokines. nih.gov
Nephroprotective Potential Research suggests a protective effect against cisplatin-induced kidney damage in animal models. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15ClO6 B1212618 Rosinidin CAS No. 4092-64-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

4092-64-2

Molecular Formula

C17H15ClO6

Molecular Weight

350.7 g/mol

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromenylium-3,5-diol;chloride

InChI

InChI=1S/C17H14O6.ClH/c1-21-10-6-13(19)11-8-14(20)17(23-15(11)7-10)9-3-4-12(18)16(5-9)22-2;/h3-8H,1-2H3,(H2-,18,19,20);1H

InChI Key

RMNPUKCUBWPUTH-UHFFFAOYSA-N

SMILES

COC1=CC(=C2C=C(C(=[O+]C2=C1)C3=CC(=C(C=C3)O)OC)O)O

Canonical SMILES

COC1=CC(=C2C=C(C(=[O+]C2=C1)C3=CC(=C(C=C3)O)OC)O)O.[Cl-]

Origin of Product

United States

Natural Occurrence and Distribution of Rosinidin

Botanical Sources and Species-Specific Accumulation Patterns

The distribution of rosinidin in the plant kingdom is notably limited, with its presence being confirmed in only a select few species. This restricted occurrence makes its detection in certain plants particularly significant for chemotaxonomic studies.

Occurrence in Catharanthus roseus and Primula rosea

This compound is prominently found in the flowers of Catharanthus roseus, commonly known as the Madagascar periwinkle. researchgate.netnih.gov In this species, it exists in glycosidic forms, meaning it is attached to sugar molecules. One of the major anthocyanins identified in the orange-red flowers of the Catharanthus roseus cv. 'Equator Deep Apricot' is this compound 3-O-[6-O-(α-rhamnopyranosyl)-β-galactopyranoside]. researchgate.net The presence of this compound 3-galactoside has also been reported in other cultivars of C. roseus. researchgate.net

The compound is also present in the flowers of Primula rosea, a species of primrose. nih.gov Research on hybrid primrose cultivars (Primula ×polyantha) has identified glycosides of this compound among the sixteen different anthocyanins present in red, pink, and blue flower extracts. dntb.gov.uaashs.org The specific accumulation patterns can vary between different segments of the flower.

The following table summarizes the identified this compound glycosides in these species:

Botanical SourceCultivar/VarietyIdentified this compound GlycosideReference
Catharanthus roseus'Equator Deep Apricot'This compound 3-O-[6-O-(α-rhamnopyranosyl)-β-galactopyranoside] researchgate.net
Catharanthus roseus-This compound 3-galactoside researchgate.net
Primula ×polyanthaRed, pink, and blue flowered hybridsThis compound glycosides dntb.gov.uaashs.org

Presence in Other Plant Families and Genera (e.g., Fragaria species)

The occurrence of this compound and its glycosides is considered to be very limited in the plant kingdom. researchgate.net While the Rosaceae family, which includes the genus Fragaria (strawberries), is rich in other anthocyanins like pelargonidin (B1210327) and cyanidin (B77932), there is no significant evidence to suggest the presence of this compound in these species. encyclopedia.pubnih.gov Extensive studies on the anthocyanin content of various Fragaria species have not reported the detection of this compound, indicating that it is not a characteristic pigment for this genus. encyclopedia.pubnih.gov

Tissue and Organ Distribution within Plant Systems

Current research indicates that the accumulation of this compound is primarily localized in the floral organs of the plants in which it is found. Specifically, the petals are the main site of this compound glycoside concentration, where they contribute to the flower's coloration. researchgate.netresearchgate.netdntb.gov.ua

While anthocyanins, in general, can be found in various plant tissues, including leaves, stems, and fruits, where they may play roles in photoprotection and defense, specific data on the presence of this compound in the vegetative organs of Catharanthus roseus or Primula species is scarce. researchgate.netnih.govmdpi.com The available evidence strongly suggests that this compound's role is predominantly linked to reproductive structures, specifically in providing floral pigmentation to attract pollinators.

Environmental and Developmental Influences on this compound Accumulation

The biosynthesis and accumulation of anthocyanins, including this compound, are complex processes influenced by both genetic and external factors. While specific research on this compound is limited, general principles of anthocyanin regulation can provide insights into the factors affecting its concentration.

Developmental Influences: The accumulation of anthocyanins is often tightly regulated during plant development. In many flowering plants, the concentration of these pigments increases significantly as the flower matures, reaching its peak when the flower is ready for pollination. researchgate.netnih.gov This developmental regulation ensures that the vibrant colors are displayed at the most opportune time for attracting pollinators. For instance, studies on other anthocyanins have shown that the expression of genes involved in their biosynthesis is upregulated during the later stages of petal development. nih.gov It is plausible that a similar developmental control mechanism governs the accumulation of this compound in the flowers of Catharanthus roseus and Primula rosea.

Environmental Influences: A variety of environmental stimuli can impact anthocyanin production. These factors can include:

Light: Light, particularly UV-B and high-intensity light, is a well-known inducer of anthocyanin biosynthesis. academicjournals.orgmdpi.com This response is considered a protective mechanism, as anthocyanins can act as a sunscreen, shielding the plant's tissues from harmful radiation. mdpi.com

Temperature: Temperature can have a significant effect on anthocyanin accumulation. In some species, low temperatures can enhance anthocyanin production, while high temperatures can inhibit it. researchgate.net

Nutrient Availability: Nutrient stress, such as low nitrogen or phosphorus levels, can also trigger the accumulation of anthocyanins in some plants. mdpi.combohrium.com

These environmental factors influence the expression of regulatory and structural genes involved in the anthocyanin biosynthetic pathway, ultimately affecting the amount of pigment produced. academicjournals.org While direct studies on how these specific factors modulate this compound levels are not widely available, it is reasonable to infer that the general mechanisms of environmental influence on anthocyanin synthesis apply to this compound as well.

The following table summarizes the general influence of these factors on anthocyanin accumulation:

FactorGeneral Effect on Anthocyanin Accumulation
Developmental Stage Pigment concentration often increases with flower maturation. researchgate.netnih.gov
Light Increased light intensity, especially UV light, can stimulate production. academicjournals.orgmdpi.com
Temperature Low temperatures may enhance accumulation, while high temperatures can be inhibitory. researchgate.net
Nutrient Status Nutrient stress (e.g., low nitrogen) can sometimes induce accumulation. mdpi.combohrium.com

Biosynthetic Pathways and Metabolic Engineering of Rosinidin

Overview of Flavonoid Biosynthesis Precursors and Pathways

The journey to synthesizing rosinidin begins with fundamental precursors derived from primary metabolism, which are channeled into the flavonoid biosynthetic pathway. This pathway is a confluence of the shikimate and phenylpropanoid pathways, which together provide the basic carbon skeleton for all flavonoids.

Phenylpropanoid Pathway and Shikimate Pathway Intersections

The shikimate pathway is the starting point, utilizing phosphoenolpyruvate (B93156) and erythrose 4-phosphate to produce aromatic amino acids, most notably L-phenylalanine. unito.it This amino acid then enters the phenylpropanoid pathway. The first committed step is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid. unito.it A series of subsequent enzymatic reactions, including hydroxylation and ligation to Coenzyme A, results in the formation of p-coumaroyl-CoA, a key intermediate that stands at the crossroads of various specialized metabolic pathways, including flavonoid biosynthesis. unito.it

Chalcone (B49325) Synthase and Chalcone Isomerase Reactions

The entry point into the flavonoid-specific pathway is catalyzed by the enzyme chalcone synthase (CHS). CHS facilitates a condensation reaction between one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form a C15 intermediate known as naringenin (B18129) chalcone. nih.gov This molecule possesses the characteristic C6-C3-C6 backbone of flavonoids. Following its synthesis, naringenin chalcone is rapidly isomerized by the enzyme chalcone isomerase (CHI) to form the flavanone (B1672756) naringenin. nih.gov This cyclization reaction is a critical step, as it establishes the three-ringed structure that is foundational to the vast majority of flavonoid compounds, including the anthocyanidins.

Enzymatic Steps in this compound Formation and Diversification

From the central precursor naringenin, the pathway branches out, leading to the synthesis of various classes of flavonoids. The formation of this compound involves a series of specific enzymatic modifications, including hydroxylation, methylation, and subsequent glycosylation and acylation, which contribute to its final structure and stability.

Hydroxylation and Methylation Events in Anthocyanidin Synthesis

The flavanone naringenin undergoes hydroxylation at the 3-position of the C-ring by flavanone 3-hydroxylase (F3H) to yield dihydrokaempferol (B1209521). Further hydroxylation of the B-ring is a critical determinant of the final anthocyanidin structure. Flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H) catalyze the addition of hydroxyl groups at the 3' and 5' positions, respectively. nih.gov For the synthesis of cyanidin (B77932), the precursor to this compound, dihydrokaempferol is hydroxylated by F3'H to produce dihydroquercetin. A series of subsequent enzymatic steps, including reduction by dihydroflavonol 4-reductase (DFR) and oxidation by anthocyanidin synthase (ANS), leads to the formation of the unstable cyanidin aglycone. nih.gov

This compound is an O-methylated derivative of cyanidin. nih.gov This methylation is a key modification step that alters the color and stability of the anthocyanidin.

Role of Specific Methyltransferases in this compound Production

The conversion of cyanidin to this compound is achieved through the action of O-methyltransferases (OMTs). These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the anthocyanidin backbone. researchgate.netmdpi.com In the case of this compound, methylation occurs at the 7-hydroxyl group of the A-ring. While the specific enzyme responsible for the 7-O-methylation of cyanidin to form this compound has not been definitively characterized in all producing species, studies on other anthocyanins have identified specific anthocyanin O-methyltransferases (AOMTs) that methylate cyanidin derivatives at the 3' position to form peonidin (B1209262). nih.govnih.gov It is highly probable that a distinct, yet related, OMT with specificity for the 7-hydroxyl group is responsible for this compound biosynthesis.

Glycosylation and Acylation Reactions on this compound Backbone

Like most anthocyanidins, this compound is typically found in nature in its glycosylated form, which enhances its stability and water solubility. researchgate.net This process is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a sugar moiety, commonly glucose, from a UDP-sugar donor to a hydroxyl group on the this compound aglycone. nih.gov For instance, in Catharanthus roseus, this compound has been identified as this compound 3-O-[6-O-(alpha-rhamnopyranosyl)-beta-galactopyranoside]. researchgate.net This indicates a complex glycosylation pattern involving at least two different sugar units.

Further modification can occur through acylation, where an acyl group from an acyl-CoA donor is attached to the sugar moieties of the anthocyanin. mdpi.com Acylation can further increase the stability of the pigment and influence its color. While specific acylated derivatives of this compound have not been extensively documented, the general anthocyanin biosynthetic pathway allows for such modifications, suggesting that acylated this compound glycosides may exist in nature. mdpi.comnih.gov

Genetic and Transcriptional Regulation of this compound Biosynthesis

The biosynthesis of this compound, like other anthocyanins, is a complex process governed by a hierarchy of structural and regulatory genes. While the general flavonoid biosynthetic pathway is well-characterized, specific details for this compound are often inferred from studies on closely related anthocyanins.

Identification and Characterization of Structural Genes

The biosynthesis of this compound follows the general anthocyanin pathway, culminating in methylation steps. The core structural genes encode enzymes that catalyze the sequential conversion of precursors. This compound is an O-methylated anthocyanidin, likely derived from cyanidin or peonidin. Therefore, the key structural genes involved are those of the core anthocyanin pathway, plus one or more O-methyltransferases (OMTs).

Core Anthocyanin Biosynthesis Genes:

Chalcone Synthase (CHS): Initiates the flavonoid pathway by catalyzing the condensation of 4-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone.

Chalcone Isomerase (CHI): Catalyzes the cyclization of naringenin chalcone to naringenin.

Flavanone 3-Hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol.

Flavonoid 3'-Hydroxylase (F3'H): Hydroxylates dihydrokaempferol to produce dihydroquercetin.

Dihydroflavonol 4-Reductase (DFR): Reduces dihydroflavonols to their corresponding leucoanthocyanidins. The substrate specificity of DFR is a critical determinant of the type of anthocyanin produced. frontiersin.org

Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX): Catalyzes the oxidation of leucoanthocyanidins to form colored anthocyanidins, such as cyanidin.

O-Methyltransferase (OMT): This is a key enzyme for this compound biosynthesis, as it adds a methyl group to the anthocyanidin backbone. The precise OMT responsible for the 7-O-methylation of peonidin (or a precursor) to form this compound has not been definitively characterized in all this compound-producing species. However, studies in various plants have identified OMTs that act on flavonoids and anthocyanins.

A study on Catharanthus roseus, a known producer of this compound, performed an integrated transcriptomic and metabolomic analysis of petal coloration. mdpi.com This study identified differentially expressed genes in the anthocyanin pathway, including CHS, F3'H, and DFR, which are critical for the production of the precursors to this compound. mdpi.com

Gene FamilyEnzyme FunctionRelevance to this compound Biosynthesis
CHS Chalcone SynthaseInitiates the flavonoid pathway leading to all anthocyanins, including this compound.
CHI Chalcone IsomeraseIsomerizes chalcone to flavanone, a key intermediate.
F3H Flavanone 3-HydroxylaseHydroxylates flavanones to dihydroflavonols.
F3'H Flavonoid 3'-HydroxylaseHydroxylates dihydrokaempferol to dihydroquercetin, a precursor for cyanidin-based anthocyanins.
DFR Dihydroflavonol 4-ReductaseReduces dihydroquercetin to leucocyanidin (B1674801). frontiersin.org
ANS/LDOX Anthocyanidin SynthaseConverts leucocyanidin to cyanidin.
OMT O-MethyltransferaseCatalyzes the final methylation step to form this compound.

Regulatory Gene Networks (e.g., MYB, bHLH, WD40 transcription factors)

The expression of the structural genes in the anthocyanin pathway is tightly controlled at the transcriptional level by a conserved regulatory complex known as the MBW complex. nih.govresearchgate.net This complex is composed of three types of transcription factors:

R2R3-MYB proteins: These are key determinants of the specificity of the regulatory complex, binding to the promoters of the late biosynthetic genes (LBGs) such as DFR and ANS.

basic Helix-Loop-Helix (bHLH) proteins: These act as co-regulators, interacting with MYB proteins to enhance their transcriptional activity.

WD40-repeat (WDR) proteins: These proteins serve as a scaffold, stabilizing the interaction between the MYB and bHLH transcription factors to form a functional complex. mdpi.com

The MBW complex activates the coordinated expression of the structural genes required for anthocyanin production. nih.gov While specific MYB, bHLH, and WD40 proteins that directly regulate this compound biosynthesis have not been fully elucidated, studies on anthocyanin-rich plants provide a model for this regulation. For example, in radish, the RsTTG1 (a WD40 protein) interacts with the bHLH protein RsTT8 to regulate anthocyanin biosynthesis. mdpi.com It is hypothesized that a similar complex, possibly involving a specific R2R3-MYB factor, governs the expression of the core anthocyanin pathway genes and the crucial O-methyltransferase required for this compound synthesis.

Transcription Factor FamilyRole in Anthocyanin BiosynthesisPutative Role in this compound Biosynthesis
R2R3-MYB Binds to promoters of structural genes, providing specificity to the regulatory complex.Activates the expression of the core anthocyanin pathway genes and the specific OMT for this compound synthesis.
bHLH Interacts with and enhances the activity of MYB transcription factors.Acts as a co-activator with a this compound-specific MYB protein.
WD40 Stabilizes the MYB-bHLH complex, acting as a scaffold protein.Facilitates the formation of a stable regulatory complex to drive this compound biosynthesis.

Biotechnological Approaches for this compound Production

The production of high-value plant secondary metabolites in microbial systems offers a promising alternative to extraction from natural sources, which can be inefficient and unsustainable. Metabolic engineering and synthetic biology provide powerful tools for the heterologous production of flavonoids, including anthocyanins like this compound.

Metabolic Engineering of Heterologous Microbial Systems for Anthocyanin Production

The reconstruction of the complex, multi-step anthocyanin biosynthetic pathway in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae is a significant challenge in metabolic engineering. dtu.dkresearchgate.net Key strategies include:

Pathway Reconstruction: Introducing all the necessary plant-derived genes for the biosynthesis of the desired anthocyanin into the microbial host. For this compound, this would include the genes for the core anthocyanin pathway as well as a specific O-methyltransferase.

Precursor Supply Enhancement: Engineering the host's central metabolism to increase the availability of the primary precursors, namely malonyl-CoA and the aromatic amino acids phenylalanine or tyrosine.

Balancing Enzyme Expression: Optimizing the expression levels of each enzyme in the pathway to avoid the accumulation of toxic intermediates and to maximize the flux towards the final product.

Cofactor Engineering: Ensuring an adequate supply of cofactors such as NADPH and S-adenosylmethionine (SAM), the latter being the methyl donor for the O-methylation step in this compound synthesis.

Successful production of various flavonoids has been achieved in both E. coli and yeast. dtu.dkresearchgate.netnih.gov For instance, E. coli has been engineered for the de novo production of naringenin and pinocembrin, key precursors for anthocyanins. nih.gov Similarly, Saccharomyces cerevisiae has been engineered for the production of kaempferol (B1673270) and quercetin. dtu.dkresearchgate.net To produce this compound, these engineered strains would require the further introduction and optimization of the downstream pathway enzymes, including DFR, ANS, and a specific OMT.

Microbial HostAdvantages for Anthocyanin ProductionChallenges
Escherichia coli Rapid growth, well-characterized genetics, and a wide range of genetic tools.Lacks native pathways for some precursors, and the expression of plant P450 enzymes (like F3'H) can be challenging.
Saccharomyces cerevisiae A GRAS (Generally Recognized As Safe) organism, possesses a native phenylpropanoid pathway, and is more amenable to the expression of eukaryotic P450 enzymes.Slower growth compared to E. coli, and the metabolic burden of long heterologous pathways can be significant.

Synthetic Biology Strategies for Pathway Optimization in Cell Factories

Synthetic biology offers a range of advanced tools and strategies to overcome the challenges of heterologous pathway engineering and to optimize the production of complex molecules like this compound. colab.wsresearchgate.net These approaches include:

Modular Pathway Assembly: Using standardized genetic parts (promoters, ribosome binding sites, terminators) to assemble and test different pathway variants in a combinatorial fashion, allowing for the rapid optimization of enzyme expression levels.

Biosensor Development: Creating genetically encoded biosensors that can detect the intracellular concentration of pathway intermediates or the final product. These biosensors can be used for high-throughput screening of mutant libraries to identify strains with improved production.

Compartmentalization: Targeting pathway enzymes to specific subcellular compartments, such as mitochondria or vacuoles in yeast, to increase local substrate concentrations and to sequester toxic intermediates.

Genome Editing Tools: Utilizing CRISPR/Cas9 and other genome editing tools for the targeted and efficient modification of the host genome to enhance precursor supply and to integrate the heterologous pathway.

By applying these synthetic biology strategies, it is envisioned that microbial cell factories can be developed for the efficient and sustainable production of this compound and other high-value O-methylated anthocyanins.

Genetic Enhancement of this compound Content in Plant Systems

Currently, there is a notable absence of specific research in the public domain detailing the targeted genetic enhancement of this compound content in plant systems. While metabolic engineering has been successfully employed to modify the anthocyanin pathways in various plants to produce novel colors and enhance nutritional value, these efforts have largely focused on other anthocyanidins such as delphinidin, cyanidin, and the more common methylated anthocyanins like peonidin, petunidin, and malvidin.

This compound is an O-methylated anthocyanidin, specifically 7-O-methylcyanidin. Its biosynthesis would theoretically involve the action of an O-methyltransferase (OMT) enzyme that can specifically methylate cyanidin or its glycosides at the 7-hydroxyl position. Genetic engineering strategies to increase this compound would therefore likely involve:

Overexpression of a Specific 7-O-Methyltransferase: Identifying and isolating the gene encoding an OMT that specifically catalyzes the 7-O-methylation of cyanidin is the primary step. Once identified, this gene could be overexpressed in a plant that naturally produces cyanidin as a precursor. This would theoretically divert the metabolic flux from cyanidin towards this compound.

Co-expression of Biosynthetic Genes: To ensure a sufficient supply of the cyanidin precursor, the overexpression of the 7-O-methyltransferase could be combined with the upregulation of key genes in the general flavonoid and anthocyanin pathway, such as Chalcone Synthase (CHS), Dihydroflavonol 4-reductase (DFR), and Anthocyanidin Synthase (ANS).

Upregulation of Transcription Factors: A common and powerful strategy in plant metabolic engineering is the overexpression of transcription factors (often from the MYB and bHLH families) that regulate the entire anthocyanin biosynthetic pathway. If a transcription factor that specifically upregulates a this compound-specific OMT could be identified, its expression would be a highly effective method for enhancement.

Despite the theoretical potential of these strategies, published studies demonstrating their application to specifically increase this compound are not available. Research on plants known to contain this compound, such as Catharanthus roseus, has predominantly focused on the genetic engineering of their medicinally important terpenoid indole (B1671886) alkaloids, not their anthocyanin pigments.

Consequently, detailed research findings and quantitative data tables illustrating the results of such genetic modifications for this compound enhancement cannot be provided at this time. Future research may explore this area, potentially leading to the development of plants with enhanced levels of this specific anthocyanidin.

Chemical Synthesis and Structural Modification of Rosinidin

De Novo Chemical Synthesis Methodologies for Rosinidin

The de novo or total synthesis of this compound, like other flavylium (B80283) salts, can be approached through established methods for constructing the benzopyrylium core. A prominent strategy involves the acid-catalyzed condensation of two key aromatic precursors, a suitably substituted 2-hydroxybenzaldehyde (for the A-ring) and an acetophenone (B1666503) derivative (for the B-ring and part of the C-ring). acs.orgmdpi.com

A plausible synthetic route to this compound would begin with the preparation of the A-ring precursor, 2,4,6-trihydroxy-3-methoxybenzaldehyde. The B-ring precursor would be 3',4'-dihydroxyacetophenone. The condensation of these two components under acidic conditions, such as with hydrogen chloride gas in an appropriate solvent like ethyl acetate, would lead to the formation of the flavylium cation core of this compound through an aldol-type condensation followed by cyclization and dehydration. acs.org

The general mechanism for this type of synthesis is outlined below:

Enolate Formation: The acetophenone derivative, in the presence of a strong acid, can form an enol.

Aldol Condensation: The enol attacks the carbonyl group of the 2-hydroxybenzaldehyde derivative.

Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization involving the hydroxyl group on the A-ring, followed by dehydration to form the stable aromatic pyrylium (B1242799) ring system characteristic of anthocyanidins.

While the Robinson annulation is a powerful tool for creating six-membered rings in organic synthesis, its direct application to the synthesis of the flavylium cation of this compound is less common than the condensation methods described above. acs.org

Semi-Synthetic Routes from Precursors and Analogues

Given the relative abundance of cyanidin (B77932) in nature, a more common and practical approach to obtaining this compound is through the semi-synthesis from this precursor. This method hinges on the selective methylation of the 7-hydroxyl group of cyanidin.

The selective methylation of flavonoids can be a challenging task due to the presence of multiple hydroxyl groups with similar reactivity. However, enzymatic and chemical methods have been developed to achieve regioselectivity. For instance, O-methyltransferases (OMTs) have been shown to selectively methylate specific hydroxyl groups on the flavonoid scaffold. nih.gov

Chemically, selective methylation can be achieved by using protecting groups to block the more reactive hydroxyls, followed by methylation of the desired position and subsequent deprotection. Alternatively, direct methylation using reagents like dimethyl carbonate in the presence of a suitable base can yield a mixture of methylated products, from which this compound can be isolated and purified. nih.gov

Design and Synthesis of this compound Derivatives and Conjugates

To explore the chemical and biological properties of this compound, various derivatives and conjugates can be synthesized. These modifications often target the hydroxyl groups or the flavylium cation itself.

Glycosides: A primary class of derivatives are the this compound glycosides. Synthesis of these compounds can be achieved by reacting the this compound aglycone with an activated sugar donor, such as a glycosyl halide or a trichloroacetimidate, in the presence of a suitable promoter. This allows for the introduction of various sugar moieties at the 3- and 5-hydroxyl positions, mimicking the naturally occurring anthocyanins. The biosynthesis of cyanidin-3-O-glucoside has been achieved in engineered microorganisms, and similar strategies could potentially be adapted for this compound glycosides. researchgate.netnih.govmdpi.com

Acylated Derivatives: Further modification of the glycosides can be achieved through acylation of the sugar's hydroxyl groups with aliphatic or aromatic acids. This is a common structural variation in natural anthocyanins.

Conjugates: this compound can be conjugated to other molecules, such as peptides or other small molecules, to enhance its properties. For example, conjugation to a peptide could be achieved by first functionalizing either the this compound or the peptide with a reactive group (e.g., an azide (B81097) or an alkyne) and then coupling them using "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov

Structural Elucidation Techniques for Novel this compound Analogues

The unambiguous determination of the structure of newly synthesized this compound analogues is crucial. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) are powerful tools for elucidating the structure of flavonoids. ukm.myresearchgate.netlibretexts.orgreading.ac.uk

¹H NMR: Provides information on the number and chemical environment of protons in the molecule. The characteristic signals in the aromatic region can help identify the substitution pattern on the A and B rings.

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment. The chemical shifts of the carbons in the pyrylium ring are characteristic of the flavylium cation.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, which helps in assigning protons on the same spin system, such as within the aromatic rings or the sugar moieties.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for establishing the connectivity between different parts of the molecule, such as the attachment of sugar units or methyl groups. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the molecule, and the resulting fragmentation pattern can provide valuable structural information, such as the identity and position of substituents.

Structure-Activity Relationship Studies of this compound and its Analogues (Non-Clinical Context)

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its activity. In a non-clinical context, this often involves evaluating properties like antioxidant capacity or enzyme inhibition.

The table below presents a comparative view of the antioxidant activities of cyanidin and its methylated derivatives.

CompoundAntioxidant Activity AssayRelative Activity
CyanidinDPPH Radical Scavenging+++
This compound DPPH Radical Scavenging++
Peonidin (B1209262) (3'-O-methylcyanidin)DPPH Radical Scavenging++

Activity is represented qualitatively: +++ (high), ++ (moderate).

Enzyme Inhibitory Activity: Flavonoids are known to inhibit various enzymes. The substitution pattern on the flavonoid core plays a crucial role in this inhibition. For instance, in the case of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis, the presence and position of hydroxyl and methoxy (B1213986) groups can influence the inhibitory potency. SAR studies on flavonoids as tyrosinase inhibitors have indicated that the presence of a hydroxyl group at the C7 position is often a strong contributor to inhibitory activity. researchgate.net Methylation at this position, as in this compound, could therefore alter the interaction with the enzyme's active site compared to cyanidin. nih.gov

The following table summarizes the potential influence of structural modifications on enzyme inhibitory activity based on general flavonoid SAR.

Structural FeatureInfluence on Enzyme Inhibition (e.g., Tyrosinase)
Hydroxyl group at C7Generally enhances inhibitory activity
Methoxy group at C7 (as in This compound )May modulate (increase or decrease) activity depending on the enzyme
Catechol group on B-ring (as in Cyanidin)Often important for binding and activity
GlycosylationCan decrease activity due to steric hindrance

Molecular and Cellular Biology of Rosinidin Interactions

Investigating Molecular Targets and Binding Dynamics through in silico Approaches

In silico studies, including molecular docking and simulations, have been employed to predict the potential molecular targets and binding dynamics of rosinidin. These computational approaches suggest that this compound possesses structural features that enable it to interact with various biological targets, indicating its potential as a therapeutic molecule. ajpsonline.comnih.govnih.gov For instance, molecular docking investigations have hypothesized that this compound has adequate conformational competence to be a suitable therapeutic contender for a range of illnesses. ajpsonline.comresearchgate.net In silico enzymatic target studies have also revealed that this compound has the necessary structural properties and pharmacological actions to be a potential drug candidate for neurodegenerative treatment and Parkinson's disease neuroprotection. nih.govmdpi.commdpi.com

Modulation of Cellular Signaling Pathways

This compound has been shown to modulate several crucial cellular signaling pathways, impacting processes such as oxidative stress and inflammation.

Influences on Oxidative Stress Responses within Cellular Models

This compound demonstrates significant influences on oxidative stress responses in cellular models. Studies have shown that this compound can scavenge free radicals, thereby protecting cells from oxidative damage. smolecule.com It has been observed to reduce lipid peroxidation and enhance the levels and activities of endogenous antioxidants such as glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in experimental models. nih.govresearchgate.netmdpi.comsmolecule.commdpi.comnih.govmdpi.comsemanticscholar.org For example, in streptozotocin-induced diabetic rats, this compound treatment significantly increased SOD and CAT activities while decreasing malondialdehyde (MDA) levels in the liver. mdpi.comsemanticscholar.org Similarly, in a cisplatin-induced nephrotoxicity model, this compound restored the activities of CAT, GSH, glutathione reductase (GR), GPx, and SOD, alongside a decline in MDA levels in kidney tissue. researchgate.netnih.govmdpi.com

Table 1: Effects of this compound on Oxidative Stress Markers in Experimental Models

MarkerEffect of this compound Treatment (compared to control/disease model)Experimental ModelSource
MDADecreasedStreptozotocin-induced diabetic rats mdpi.comsemanticscholar.org
MDADecreasedCisplatin-induced nephrotoxicity in rats researchgate.netnih.govmdpi.com
MDAAttenuated increaseLPS-induced memory impairment in rats nih.govmdpi.com
GSHIncreasedStreptozotocin-induced diabetic rats mdpi.com
GSHRestored/IncreasedCisplatin-induced nephrotoxicity in rats researchgate.netnih.govmdpi.com
GSHImproved/IncreasedLPS-induced memory impairment in rats nih.govmdpi.com
SODIncreasedStreptozotocin-induced diabetic rats mdpi.commdpi.comsemanticscholar.org
SODRestored/IncreasedCisplatin-induced nephrotoxicity in rats researchgate.netnih.govmdpi.com
SODImproved/IncreasedLPS-induced memory impairment in rats nih.govmdpi.com
CATIncreasedStreptozotocin-induced diabetic rats mdpi.commdpi.comsemanticscholar.org
CATRestored/IncreasedCisplatin-induced nephrotoxicity in rats researchgate.netnih.govmdpi.com
CATImproved/IncreasedLPS-induced memory impairment in rats nih.govmdpi.com
GPxImproved/IncreasedLPS-induced memory impairment in rats nih.govmdpi.com
GPxRestored/IncreasedCisplatin-induced nephrotoxicity in rats researchgate.netnih.govmdpi.com
GRRestored/IncreasedCisplatin-induced nephrotoxicity in rats researchgate.netnih.govmdpi.com

Regulation of Inflammatory Cellular Cascades (e.g., NF-κB, Nrf2 pathways) in in vitro Systems

This compound has been shown to regulate inflammatory cellular cascades, including the NF-κB and Nrf2 pathways, in in vitro systems and experimental models. Studies indicate that this compound inhibits pro-inflammatory cytokines and pathways like nuclear factor kappa B (NF-κB) and nuclear factor erythroid 2-related factor 2 (Nrf2), which are crucial in inflammatory responses. smolecule.comnih.gov The Nrf2 pathway is a key regulator of the cellular response to stress and the fight against free radicals. nih.govaginganddisease.org this compound has been demonstrated to activate the Nrf2 pathway, potentially contributing to its neuroprotective effects by lowering oxidative stress and neuroinflammation. nih.gov Furthermore, this compound has been shown to attenuate the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and reduce NF-κB levels in experimental models of inflammation. nih.govmdpi.comsemanticscholar.org The crosstalk between Nrf2 and NF-κB pathways is significant in regulating oxidative stress and inflammation, and studies suggest that Nrf2 can counteract NF-κB-driven inflammatory responses. aginganddisease.orgfrontiersin.org this compound's ability to upregulate Nrf2 and downregulate NF-κB suggests a potential mechanism for its anti-inflammatory actions. nih.gov

Table 2: Effects of this compound on Inflammatory Markers and Pathways in Experimental Models

Marker/PathwayEffect of this compound Treatment (compared to control/disease model)Experimental ModelSource
NF-κBReduced/DownregulatedLPS-induced memory impairment in rats nih.govmdpi.com
NF-κBDownregulation of expressionRotenone-activated Parkinson's disease in rats nih.gov
Nrf2Activation/UpregulationRotenone-activated Parkinson's disease in rats nih.gov
TNF-αAttenuated levelsLPS-induced memory impairment in rats nih.govmdpi.com
TNF-αLoweringStreptozotocin-induced diabetic rats semanticscholar.org
IL-1βAttenuated levelsLPS-induced memory impairment in rats nih.govmdpi.com
IL-1βLoweringStreptozotocin-induced diabetic rats semanticscholar.org
IL-6Attenuated levelsLPS-induced memory impairment in rats nih.govmdpi.com
IL-6LoweringStreptozotocin-induced diabetic rats semanticscholar.org

Interactions with Neurotransmitter Systems in Experimental Cellular or Organoid Models

This compound has been observed to interact with neurotransmitter systems in experimental models, particularly in the context of neurodegenerative conditions. It has been shown to modulate levels of neurotransmitters such as acetylcholine (B1216132) (AChE), dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE). smolecule.comresearchgate.net In models of neurodegenerative diseases, this compound has demonstrated the ability to reverse alterations in neurotransmitter levels towards normal. nih.govmdpi.comresearchgate.net For instance, in rotenone-induced Parkinson's disease models, this compound increased DA, 5-HT, and NE levels while reducing levels of dopamine metabolites like DOPAC and HVA. researchgate.net It has also shown effects on acetylcholine esterase (AChE) activity, which is relevant to cognitive function. nih.govmdpi.commdpi.com

Table 3: Effects of this compound on Neurotransmitter Systems in Experimental Models

Neurotransmitter/EnzymeEffect of this compound Treatment (compared to control/disease model)Experimental ModelSource
Acetylcholine (AChE)Reversed altered activitiesLPS-induced memory impairment in rats nih.govmdpi.com
Acetylcholine (AChE)Inhibition of activityStreptozotocin-induced memory impairment in rats mdpi.com
Choline (B1196258) acetyltransferase (ChAT)Elevated levelsStreptozotocin-induced memory impairment in rats mdpi.com
Dopamine (DA)Increased levelsRotenone-induced Parkinson's disease in rats researchgate.net
Serotonin (5-HT)Increased levelsRotenone-induced Parkinson's disease in rats researchgate.net
Norepinephrine (NE)Increased levelsRotenone-induced Parkinson's disease in rats researchgate.net
DOPACReduced levelsRotenone-induced Parkinson's disease in rats researchgate.net
HVAReduced levelsRotenone-induced Parkinson's disease in rats researchgate.net

Enzymatic Activity Modulation by this compound in Biochemical Assays

This compound has been observed to modulate the activity of various enzymes in biochemical assays and experimental settings. As mentioned in the context of oxidative stress, this compound influences the activity of antioxidant enzymes such as SOD, CAT, GPx, and GR. researchgate.netmdpi.commdpi.comnih.govmdpi.comsemanticscholar.org Additionally, it has shown effects on enzymes related to neurotransmission, such as acetylcholinesterase (AChE) and choline acetyltransferase (ChAT). nih.govmdpi.commdpi.com Beyond these, in silico studies have explored the potential inhibitory effects of this compound on enzymes like human pancreatic α-amylase and intestinal α-glucosidase, suggesting potential interactions with enzymes involved in carbohydrate metabolism. dergipark.org.tr

Gene Expression and Proteomic Alterations Induced by this compound in Cellular Contexts

Research indicates that this compound can induce alterations in gene expression and potentially proteomic profiles within cellular contexts. While direct comprehensive proteomic studies solely focused on this compound's effects are less prevalent in the provided search results, the modulation of various proteins involved in oxidative stress, inflammation, and neurotransmission (such as those in the NF-κB and Nrf2 pathways, and enzymes like SOD, CAT, AChE, and ChAT) implies changes at the gene expression and protein levels. nih.govmdpi.commdpi.comnih.govnih.gov For example, studies on the anti-inflammatory effects of this compound highlight its impact on the expression of NF-κB and Nrf2. nih.gov Furthermore, the observed changes in the levels of various enzymes and cytokines are a direct consequence of altered gene expression and/or protein stability and modification. Proteomic analysis can identify and quantify proteins in a global manner, highlighting altered cellular processes. nih.govplos.org While specific detailed proteomic atlases for this compound were not found, the evidence suggests that this compound's biological activities are underpinned by its influence on gene and protein expression profiles. ebi.ac.uk

Advanced Analytical Methodologies for Rosinidin Research

Extraction and Pre-concentration Techniques from Biological Matrices

The analysis of rosinidin from biological matrices necessitates effective extraction and pre-concentration techniques to isolate the compound from the complex biological environment. While specific detailed procedures for this compound extraction from biological matrices are not extensively detailed in the provided search results, general principles for flavonoid extraction from plant and biological matrices are applicable. Flavonoids, including anthocyanins and anthocyanidins like this compound, are often extracted using various solvents. core.ac.uknih.gov Common extraction methods for flavonoids from plant tissues involve the use of solvents such as methanol (B129727), ethanol, and acidified water or alcohol. core.ac.uknih.govupdatepublishing.comgoogle.com These methods aim to convert solid samples into a liquid form, simplify complex mixtures, remove interfering matrix components, and concentrate the analyte. thermofisher.com Techniques like maceration with methanol have been used for extracting phenolic compounds from plant materials. nih.gov After extraction, techniques such as filtration and concentration using rotary vacuum evaporators are employed to prepare the sample for further analysis. core.ac.ukupdatepublishing.com For biological samples like serum and urine, preparation often involves steps such as centrifugation to separate components before spectrophotometric examination. ajpsonline.commdpi.comnih.gov

Chromatographic Separation Techniques for this compound Analysis

Chromatographic techniques are widely applied for the separation, identification, and quantification of anthocyanins and anthocyanidins, including this compound. researchgate.net These methods exploit the distinct interactions between the target compounds, a stationary phase, and a mobile phase to achieve separation. researchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a major analytical technique used for the qualitative and quantitative analysis of compounds like this compound. asianjpr.com HPLC method development involves several key steps: scouting, optimization, robustness testing, and validation. thermofisher.com Method scouting involves screening various column and eluent conditions to select the best combination for separation. thermofisher.com Optimization includes iterative testing of separation conditions to achieve optimal resolution, speed, and reproducibility. thermofisher.com The selection of the mobile phase and gradient conditions is crucial and depends on the ionogenic nature and hydrophobicity of the analytes. gyanvihar.org In reversed-phase chromatography, a common approach involves using an aqueous buffer and a water-miscible organic solvent. gyanvihar.org The solubility of the analyte in the chosen diluent is also an essential consideration for method development. asianjpr.comgyanvihar.org While a specific detailed HPLC method development for this compound is not provided, HPLC methods have been developed and optimized for the characterization of anthocyanins. vt.edu HPLC is used to separate and identify individual anthocyanins within a sample. researchgate.net

Hyphenated Techniques (e.g., LC-MS) for Identification and Quantification

Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for the identification and quantification of this compound and other anthocyanins. researchgate.netcreative-proteomics.com LC-MS combines the separation capabilities of liquid chromatography with the sensitive detection and identification power of mass spectrometry. creative-proteomics.comcreative-proteomics.com This technique is particularly useful for analyzing complex mixtures and identifying compounds with similar structures. researchgate.netresearchgate.net LC-MS/MS (tandem mass spectrometry) based metabolomics has been shown to be effective in distinguishing structurally similar anthocyanins. researchgate.net Untargeted metabolomics studies utilizing LC-MS/MS have identified this compound as a key metabolite in purple sweet potatoes. researchgate.net LC-MS procedures can be used for the identification and detection of various anthocyanidins, including this compound. creative-proteomics.com Software programs are often used in conjunction with LC-MS for data processing, including quantitation and target identification. creative-proteomics.combruker.com

Spectroscopic Characterization of this compound and its Metabolites

Spectroscopic methods are vital for the characterization of this compound, providing information about its structure and functional groups. UV-Vis spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed techniques. ebi.ac.ukcore.ac.uksci-hub.rednih.gov

UV-Vis spectroscopy can provide substantial information about the structural features and identity of anthocyanins. sci-hub.red The UV-Vis spectrum of anthocyanins typically shows an absorption maximum in the visible region around 510–520 nm. sci-hub.red The spectral value for this compound has been recorded at 524 nm. core.ac.ukupdatepublishing.com UV-Vis spectral data can also indicate the nature of sugar attached to the aglycone moiety and the presence or absence of acylation. sci-hub.red Spectrophotometric methods are used to assess levels of various biochemical parameters in biological samples, which can be relevant when studying the effects or metabolism of compounds like this compound. ajpsonline.commdpi.comnih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used for the structural assignment and confirmation of organic molecules, including this compound and its glycosides. nih.gov NMR provides detailed information about the arrangement of atoms within a molecule. ebi.ac.uk Chemical and spectroscopic methods, including NMR, have been used to identify anthocyanins such as this compound 3-O-[6-O-(alpha-rhamnopyranosyl)-beta-galactopyranoside]. nih.gov NMR spectroscopy is a key tool in the comprehensive phytochemical investigation of anthocyanin-containing plant tissues. nih.gov

Compound Names and PubChem CIDs

Mass Spectrometry (MS) for Molecular Confirmation and Fragment Analysis

Mass spectrometry is a powerful tool for the identification and structural elucidation of this compound. It provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is essential for confirming its molecular formula and understanding its structure. uni.luresearchgate.netatlantis-press.com

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography coupled to tandem Mass Spectrometry (HPLC-MS/MS) are commonly employed in the analysis of anthocyanins, including this compound, in complex samples like plant extracts. researchgate.netatlantis-press.comscholasticahq.com These methods combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry.

In MS analysis, this compound typically presents a characteristic molecular ion peak. For instance, the predicted m/z for the protonated form ([M+H]⁺) of this compound is 316.09413. uni.lu Fragmentation patterns obtained through tandem MS (MS/MS) experiments provide further structural details. Collision-induced dissociation (CID) of the precursor ion generates fragment ions by breaking specific bonds within the molecule. researchgate.netmdpi.com Analyzing the m/z values of these fragments helps in confirming the presence and arrangement of substituents on the this compound core structure. researchgate.net

Studies on anthocyanins, including this compound, often utilize MS/MS fragmentation to confirm structures, especially when analyzing glycosylated forms. The loss of sugar moieties (e.g., hexose, deoxyhexose) results in characteristic fragment ions, allowing for the identification of the anthocyanidin aglycone (this compound in this case) and the attached glycosides. nih.govbiorxiv.orgmdpi.com

Predicted Collision Cross Section (CCS) values for different adducts of this compound, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, can also be calculated and used in conjunction with MS data for increased confidence in identification. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Qualitative and Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the qualitative and quantitative analysis of anthocyanins like this compound. atlantis-press.comresearchgate.netnerc.ac.uk This method relies on the principle that these compounds absorb light in the UV and visible regions of the electromagnetic spectrum due to the presence of conjugated double bonds in their chemical structure. researchgate.netnerc.ac.uk

UV-Vis spectroscopy can be used for qualitative identification by examining the characteristic absorption spectrum of this compound. Anthocyanidins typically exhibit a strong absorption band in the visible region (around 450-600 nm), which is responsible for their color. researchgate.netcore.ac.uk The specific wavelength of maximum absorbance (λmax) can provide clues about the structure and substitution pattern of the anthocyanidin. For this compound, a spectral value around 524 nm has been recorded in some studies. core.ac.uk

For quantitative analysis, UV-Vis spectroscopy follows the Beer-Lambert Law, where the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam. By measuring the absorbance of a this compound solution at its λmax and using a calibration curve prepared with known concentrations of a standard, the concentration of this compound in a sample can be determined. atlantis-press.com

UV-Vis spectral data can also offer insights into structural features such as the number and type of glycosylation or the presence of acylation in anthocyanins. researchgate.net While UV-Vis alone may not provide definitive structural confirmation, it is a valuable complementary technique to MS for the characterization and quantification of this compound in research samples. researchgate.net

Quantitative Analysis and Standardization Protocols for this compound in Research Samples

Quantitative analysis of this compound in research samples aims to determine its precise concentration. Various methods are employed for this purpose, often in conjunction with chromatographic separation techniques. High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection is a standard approach for the quantitative analysis of anthocyanins, offering high accuracy and resolution for separating and quantifying individual compounds like this compound within a mixture. atlantis-press.com

Spectrophotometric methods, including single pH methods and pH differential methods, can also be used for the quantitative analysis of anthocyanins. atlantis-press.com These methods are based on the colorimetric properties of anthocyanins, which change with pH. atlantis-press.com However, the pH differential method is primarily suitable for analyzing monomeric anthocyanins and may not be ideal if the sample contains polymerized pigments. atlantis-press.com

Standardization protocols are crucial for ensuring the reliability and reproducibility of this compound analysis in research. This involves using reference standards of known purity and concentration to create calibration curves for quantitative measurements. Adopting standardized protocols for sample preparation, extraction, separation, and detection is essential to minimize variability and ensure accurate results. mdpi.comresearchgate.net

In research studies, quantitative analysis of this compound has been performed in various biological samples and plant extracts. For instance, spectrophotometric methods have been used to assess levels of related biochemical markers in studies involving this compound, although direct quantitative data for this compound itself using these specific assays were not detailed in the provided snippets. ajpsonline.comnih.govmdpi.comnih.govresearchgate.net Quantitative assays for enzymes and other biomarkers in biological samples treated with this compound often involve spectrophotometric measurements. mdpi.comnih.govresearchgate.netresearchgate.net

The total flavonoid content in plant extracts containing this compound can be quantitatively determined using spectrophotometric methods, often expressed as equivalents of a standard flavonoid like quercetin. saudijournals.com

Research protocols for in vivo studies involving this compound also include standardized procedures for animal handling, sample collection (e.g., urine, blood, tissue), and biochemical estimations, which rely on quantitative analytical techniques. ajpsonline.commdpi.comresearchgate.netnih.govresearchgate.netresearchgate.netmdpi.com Statistical analysis is then applied to the quantitative data obtained from these experiments to determine the significance of the findings. ajpsonline.commdpi.comnih.govresearchgate.netresearchgate.net

Data Table: Analytical Characteristics of this compound

MethodApplicationKey Information ProvidedReference
Mass Spectrometry (MS)Molecular confirmation, Fragment analysisMolecular ion m/z, Fragmentation pattern, Predicted CCS values uni.luresearchgate.net
UV-Vis SpectroscopyQualitative and Quantitative AnalysisAbsorption spectrum, λmax, Concentration via Beer-Lambert Law atlantis-press.comcore.ac.uk
HPLC-UV/VisSeparation and Quantitative Analysis in samplesRetention time, Peak area/height for quantification atlantis-press.com

Ecological and Plant Physiological Research on Rosinidin

Role of Rosinidin in Plant Pigmentation and Visual Signaling for Pollinators and Seed Dispersers

This compound, as a member of the anthocyanin family of pigments, plays a crucial role in the coloration of various plant tissues, including flowers and fruits. mdpi.com The specific hue it imparts, typically a shade of red or magenta, is a key component of the visual signals that plants use to interact with their environment. These visual cues are fundamental for attracting pollinators, such as insects and birds, to flowers for pollination, and for enticing frugivores to consume fruits, thereby aiding in seed dispersal. mdpi.comnih.gov

The coloration provided by this compound and other anthocyanins is a critical aspect of a plant's reproductive strategy. The distinct colors produced serve as a form of communication, signaling the presence of rewards like nectar in flowers or nutritious pulp in fruits. The specific composition and concentration of anthocyanins, including this compound, can result in a wide spectrum of colors, allowing for specialization in pollinator and seed disperser attraction. Research on various plant species has demonstrated a strong correlation between floral color, determined by anthocyanin profiles, and the visual systems of their primary pollinators. Similarly, the vibrant colors of mature fruits indicate their ripeness and nutritional value to seed-dispersing animals.

Table 1: Role of Anthocyanins (including this compound) in Plant-Animal Interactions

InteractionRole of PigmentationExamples of Interacting Animals
Pollination Attracts pollinators to flowers, signaling nectar reward.Bees, butterflies, birds, bats
Seed Dispersal Indicates fruit ripeness and nutritional content to frugivores.Birds, mammals, reptiles

This compound in Plant Defense Mechanisms Against Abiotic Stressors

This compound, like other anthocyanins, is integral to a plant's ability to withstand various non-living environmental challenges, collectively known as abiotic stressors. cabidigitallibrary.orgnih.gov The accumulation of these pigments in plant tissues is a well-documented response to adverse conditions and is believed to enhance plant survival and resilience. cabidigitallibrary.org Anthocyanins, including this compound, contribute to a plant's defense through their potent antioxidant properties, which allow them to scavenge harmful reactive oxygen species (ROS) that are often produced in excess during periods of stress. cabidigitallibrary.orgresearchgate.netnih.gov

Plants often accumulate anthocyanins, including likely this compound, in response to low temperatures. mdpi.com This accumulation is thought to be a protective mechanism against cold-induced damage. Research suggests that anthocyanins can help protect plant cells from freezing injury. nih.gov The presence of these pigments in the cell sap can lower the freezing point, acting as a form of antifreeze. Furthermore, the antioxidant capacity of anthocyanins helps to mitigate the oxidative stress that occurs when plants are exposed to chilling or freezing temperatures. nih.govccsenet.org Studies on various plant species have shown a correlation between increased anthocyanin content and enhanced tolerance to cold stress. nih.govtabrizu.ac.ir For instance, some cold-tolerant varieties of lentils exhibit a significant increase in the total flavonoid and anthocyanin content in their leaves under cold conditions. tabrizu.ac.ir

This compound and other anthocyanins play a significant photoprotective role in plants, particularly under conditions of high light intensity and ultraviolet (UV) radiation. cabidigitallibrary.organu.edu.aunih.gov These pigments accumulate in the epidermal layers of leaves and other plant organs, where they act as a "sunscreen" by absorbing excess visible and UV light. cabidigitallibrary.orgresearchgate.net This screening effect helps to protect the underlying photosynthetic machinery in the chloroplasts from photoinhibition and photodamage. anu.edu.aunih.gov

Exposure to UV-B radiation, in particular, has been shown to induce the synthesis of anthocyanins. anu.edu.aumdpi.comfrontiersin.org This response is a critical defense mechanism, as UV radiation can cause significant damage to DNA and other cellular components. nih.gov The antioxidant properties of anthocyanins also help to neutralize the ROS generated by excess light energy, further protecting the plant from oxidative stress. nih.govnih.gov Studies have demonstrated a positive correlation between anthocyanin content and a plant's ability to tolerate high light and UV stress. anu.edu.au

Table 2: Photoprotective Mechanisms of Anthocyanins (including this compound)

StressorProtective MechanismCellular Location of Action
High Light Intensity Light screening, antioxidant activityEpidermal cells, vacuoles
UV Radiation Absorption of UV-B rays, scavenging of reactive oxygen speciesEpidermal cells, vacuoles

The accumulation of anthocyanins, such as this compound, is a common plant response to drought and the associated osmotic stress. researchgate.netnih.govmdpi.com These pigments contribute to drought tolerance through several mechanisms. One key role is their function as osmolytes, where their accumulation in the cell sap increases the solute concentration, helping to maintain cellular turgor under water-deficit conditions. mdpi.commdpi.com

Furthermore, drought stress often leads to an increase in the production of ROS, which can cause significant damage to cellular structures. nih.govmdpi.com The potent antioxidant capacity of anthocyanins allows them to effectively scavenge these harmful molecules, thereby mitigating oxidative damage. researchgate.netnih.gov Research has shown that plants with higher levels of anthocyanins often exhibit greater tolerance to drought stress, as evidenced by improved water retention and reduced oxidative damage. nih.govfrontiersin.org For example, in some wild tomato species, drought stress induces the expression of genes involved in anthocyanin biosynthesis, leading to increased anthocyanin content and enhanced stress tolerance. mdpi.com

Interaction of this compound and Related Anthocyanins with Plant Hormonal Regulation

The biosynthesis and accumulation of this compound and other anthocyanins are intricately linked with the signaling pathways of various plant hormones. nih.gov Phytohormones such as abscisic acid (ABA), jasmonates, and cytokinins are known to influence the expression of genes involved in the anthocyanin biosynthetic pathway. nih.govresearchgate.netnih.gov

For instance, ABA, often referred to as a "stress hormone," has been shown to promote anthocyanin accumulation in many plant species, particularly in the context of stress responses. nih.gov Cytokinins, which are involved in cell division and growth, can also positively regulate anthocyanin biosynthesis. nih.govmdpi.com Conversely, hormones like auxins can have a more complex, sometimes antagonistic, relationship with anthocyanin accumulation, where high concentrations may inhibit their production. nih.govmdpi.com These hormonal interactions allow the plant to finely tune the production of anthocyanins in response to developmental cues and environmental stimuli. The interplay between these hormonal signals and the genetic machinery of anthocyanin synthesis is a key area of research in plant physiology.

Functional Genomics and Proteomics in Understanding this compound's Role in Plant Physiology

Modern "omics" technologies, including functional genomics and proteomics, are powerful tools for elucidating the precise role of this compound and other anthocyanins in plant physiology. rsc.org Functional genomics, which involves studying the function of genes and their products, allows researchers to identify and characterize the genes responsible for the biosynthesis of this compound. researchgate.net Techniques like RNA sequencing (RNA-Seq) can reveal how the expression of these genes changes in response to different environmental conditions, providing insights into their regulatory networks. nih.gov

Proteomics, the large-scale study of proteins, complements genomics by identifying the enzymes and regulatory proteins involved in the anthocyanin pathway. nih.gov By analyzing the proteome of a plant under different stress conditions, scientists can understand how the abundance and activity of these proteins are modulated. Together, functional genomics and proteomics provide a comprehensive view of the molecular mechanisms underlying the production and function of this compound, from the activation of biosynthetic genes to the accumulation of the final pigment and its role in stress tolerance and ecological interactions. cabidigitallibrary.org These approaches are crucial for developing a deeper understanding of how plants adapt to their environment and for potentially enhancing these traits in crop species.

Future Directions and Emerging Research Avenues for Rosinidin

Integration of Multi-Omics Data (e.g., Transcriptomics, Metabolomics) in Rosinidin Biosynthesis Research

The elucidation of the biosynthetic pathway of this compound, a complex process involving numerous enzymatic steps, is being significantly advanced through the integration of multi-omics data. This approach combines transcriptomics (the study of all RNA transcripts) and metabolomics (the study of all metabolites) to create a comprehensive picture of the molecular mechanisms governing the synthesis of flavonoids and anthocyanins. nih.govnih.gov By simultaneously analyzing gene expression and metabolite accumulation in this compound-producing plants like Catharanthus roseus, researchers can identify key structural and regulatory genes. mdpi.comnih.gov

Integrated analyses have become a cornerstone for understanding plant secondary metabolism. nih.gov For instance, in studies on other anthocyanins, combining transcriptome and metabolome data has successfully identified differentially expressed genes (DEGs) that are highly correlated with the accumulation of specific flavonoid compounds. nih.govmdpi.com This methodology allows for the identification of crucial enzymes in the anthocyanin biosynthesis pathway, such as chalcone (B49325) synthase (CHS), dihydroflavonol 4-reductase (DFR), and anthocyanidin synthase (ANS), whose gene expression levels directly impact the final concentration of these pigments. mdpi.commdpi.com

In the context of this compound, this integrated approach can pinpoint the specific genes responsible for the methylation steps that distinguish it from other anthocyanidins. By comparing plant varieties with different this compound levels, researchers can correlate gene expression profiles with metabolite profiles. This can reveal not only the core biosynthetic genes but also the transcription factors (like MYB and bHLH) that regulate them. nih.govmdpi.com Such studies provide a powerful theoretical basis for understanding and potentially manipulating this compound production. nih.gov

Table 1: Key Genes in Anthocyanin Biosynthesis Identified via Multi-Omics Approaches

Gene Abbreviation Full Gene Name Function in Pathway
PAL Phenylalanine ammonia-lyase Catalyzes the initial step in the phenylpropanoid pathway. mdpi.com
CHS Chalcone Synthase A key enzyme in the flavonoid biosynthesis pathway. mdpi.commdpi.com
CHI Chalcone Isomerase Catalyzes the conversion of chalcones to flavanones. nih.gov
F3'H Flavonoid 3'-hydroxylase Involved in modifying the B-ring of flavonoids. mdpi.com
DFR Dihydroflavonol 4-reductase A critical enzyme in the later stages of anthocyanin synthesis. mdpi.commdpi.com

Development of Novel Biotechnological Platforms for Sustainable this compound Production

The demand for natural pigments like this compound for various applications has spurred the development of biotechnological production methods as a sustainable alternative to extraction from field-grown plants. nih.govresearchgate.net These platforms offer controlled conditions and the potential for higher yields, independent of geographical and climatic constraints. nih.gov

One promising approach is the use of in vitro plant cell and tissue cultures. Stable cell suspension lines of Catharanthus roseus, a known source of this compound, have been established to produce anthocyanins. researchgate.net In these systems, culture conditions can be optimized to maximize the accumulation of specific secondary metabolites between the logarithmic and stationary growth phases. researchgate.net

Furthermore, metabolic engineering techniques are being employed to enhance production. This involves the overexpression of key regulatory genes, such as transcription factors, that activate the entire anthocyanin biosynthetic pathway. For example, overexpressing an anthocyanin activator in a callus culture has been shown to lead to a significant accumulation of related acylated anthocyanins, with yields far exceeding those found in the parent plant. researchgate.net This strategy could be directly applied to increase this compound yields. These biotechnological advancements are primarily at the laboratory or pilot scale, with ongoing research focused on scaling up production for commercial viability. nih.gov

Advanced Computational Modeling of this compound Molecular Interactions and Biological Systems

Advanced computational modeling is a powerful tool for investigating the molecular interactions of this compound and simulating its behavior within biological systems, offering insights that are often difficult to obtain through experimental methods alone. scholaris.ca Techniques like molecular docking and molecular dynamics (MD) simulations are used to predict and analyze the binding of flavonoids to target proteins, such as enzymes or receptors. researchgate.netnih.gov

Molecular docking can predict the preferred orientation and binding affinity of this compound within the active site of an enzyme. mdpi.com Following docking, MD simulations provide a dynamic view of the interaction over time. nih.gov By analyzing parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), researchers can assess the stability of the this compound-protein complex and the flexibility of the protein's residues upon binding. nih.govnih.gov

These simulations can elucidate the specific types of molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. researchgate.netmdpi.com Furthermore, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) analysis can be used to calculate the binding free energy, providing a quantitative measure of the interaction strength. nih.gov This in silico approach accelerates the understanding of this compound's mechanisms of action and its potential biological functions by simulating complex molecular events at an atomic level. scholaris.camdpi.com

Table 2: Common Techniques in Computational Modeling of Flavonoid Interactions

Technique Purpose Key Metrics/Outputs
Molecular Docking Predicts the binding pose and affinity of a ligand (e.g., this compound) to a protein. researchgate.netmdpi.com Binding energy (kcal/mol), interaction types (hydrogen bonds, hydrophobic contacts). mdpi.com
Molecular Dynamics (MD) Simulation Simulates the movement of atoms in the protein-ligand complex over time. nih.govnih.gov RMSD (stability), RMSF (flexibility), Radius of Gyration (Rg; compactness). nih.gov
MM/PBSA Calculates the binding free energy of the protein-ligand complex from MD simulation snapshots. nih.gov Binding free energy (ΔG), electrostatic and van der Waals energy components. nih.gov

Exploration of this compound's Role in Underexplored Biological Systems (Non-Human, Non-Clinical)

Beyond its chemical properties, research is beginning to explore the functional roles of this compound within the biological systems of the plants that produce it. In these non-human, non-clinical contexts, this compound, as an anthocyanin, plays a critical part in plant physiology and ecology. nih.gov

The primary and most visible role of this compound is as a pigment. It contributes to the red and purplish hues in the flowers of species like Primula rosea and Catharanthus roseus. nih.gov This coloration is not merely aesthetic; it is a crucial component of the plant's reproductive strategy, serving to attract pollinators such as insects and birds, thereby ensuring successful fertilization.

Furthermore, anthocyanins are integral to a plant's defense against environmental stressors. The biosynthesis of these compounds is often upregulated in response to abiotic stresses like high UV radiation, drought, and temperature extremes. By accumulating in the epidermal layers of leaves and flowers, this compound can act as a sunscreen, absorbing excess UV light and protecting the photosynthetic machinery from damage. The investigation into these physiological and ecological functions provides a more complete understanding of this compound's significance in the natural world. frontiersin.org

Q & A

Q. Example Workflow :

Screen solvents via Plackett-Burman design.

Refine using Box-Behnken RSM.

Validate with three independent replicates .

How should researchers address discrepancies in this compound’s reported antioxidant mechanisms across cell-free vs. cellular assays?

Answer:
Divergent results often arise from assay interference or biological complexity. Mitigate via:

  • Standardized Assay Conditions : Use ABTS/DPPH for cell-free systems and Nrf2 activation assays in cellular models. Include Trolox as a positive control .
  • ROS Scavenging Profiling : Quantitate site-specific activity (e.g., mitochondrial vs. cytoplasmic ROS) using fluorescent probes (e.g., MitoSOX) .
  • Mechanistic Knockdown Studies : Silence candidate pathways (e.g., KEAP1/Nrf2) to isolate this compound’s primary targets .

Table 2 : Conflicting Data Example

StudyModelIC50 (µM)Proposed Mechanism
ACell-free DPPH12.3Direct electron transfer
BHepG2 cells48.7Nrf2-mediated upregulation

What frameworks (e.g., PICO, FINER) are applicable to formulating hypothesis-driven research questions on this compound’s therapeutic potential?

Answer:

  • PICO Framework :
    • Population : Specific disease models (e.g., diabetic nephropathy in rats).
    • Intervention : this compound dosage (e.g., 50 mg/kg/day).
    • Comparison : Standard therapy (e.g., metformin).
    • Outcome : Biomarkers (e.g., serum creatinine, TNF-α) .
  • FINER Criteria : Ensure questions are F easible (e.g., accessible animal models), I nteresting (novel mechanisms), N ovel (understudied applications), E thical, and R elevant to public health .

Example Question : "Does this compound (50 mg/kg) reduce oxidative stress markers more effectively than metformin in a Zucker diabetic fatty rat model over 12 weeks?"

How can multi-omics approaches elucidate this compound’s polypharmacology in chronic diseases?

Answer:
Integrate:

  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., Nrf2, COX-2).
  • Proteomics : SILAC labeling to quantify pathway-specific protein changes.
  • Metabolomics : LC-MS/MS to map shifts in metabolites (e.g., glutathione, prostaglandins) .
  • Network Pharmacology : Construct interaction networks using tools like STRING-DB to predict off-target effects .

Data Integration Tip : Use hierarchical clustering to correlate omics layers with phenotypic outcomes .

What validation strategies are critical when reporting this compound’s in vitro anti-inflammatory effects for clinical translation?

Answer:

  • Dose-Range Reproducibility : Test across 3+ cell lines (e.g., RAW 264.7, THP-1, primary macrophages) .
  • Specificity Controls : Use pharmacological inhibitors (e.g., dexamethasone for NF-κB) to confirm target engagement.
  • In Vivo Correlation : Validate top in vitro hits in acute (e.g., carrageenan-induced paw edema) and chronic (e.g., collagen-induced arthritis) models .

Red Flag : Avoid overinterpretation of single-timepoint assays; perform kinetic studies (e.g., 6–48 h) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.